Oral Bioavailability vs. Parenteral Cidofovir: A Critical Advantage
HOE961 demonstrates oral efficacy in vivo, whereas the comparator cidofovir is active only via parenteral routes (e.g., intraperitoneal). In a lethal cowpox virus mouse model, oral HOE961 (100 mg/kg/day, once daily for 10 days) achieved a survival rate of ≥70%, comparable to intraperitoneal S2242 (100 mg/kg/day, once or twice daily for 5 days) and intraperitoneal cidofovir (30 mg/kg/day, 100% survival) [1]. The oral route of HOE961 avoids the need for injections, a significant practical advantage for research and potential therapeutic applications [1].
| Evidence Dimension | In vivo efficacy (survival rate) by route of administration |
|---|---|
| Target Compound Data | Oral HOE961 (100 mg/kg/day, 10 days): ≥70% survival |
| Comparator Or Baseline | Intraperitoneal (i.p.) cidofovir (30 mg/kg/day, 5 days): 100% survival; i.p. S2242 (100 mg/kg/day, 5 days): ≥70% survival |
| Quantified Difference | HOE961 provides comparable survival to i.p. S2242, but via oral route vs. cidofovir's requirement for parenteral dosing |
| Conditions | Lethal intranasal cowpox virus infection in BALB/c mice; treatment initiated 24h post-infection |
Why This Matters
Oral bioavailability enables simpler, more scalable in vivo studies without the need for injection procedures, reducing animal stress and labor costs.
- [1] Smee DF, Bailey KW, Sidwell RW. Treatment of lethal cowpox virus respiratory infections in mice with 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine and its orally active diacetate ester prodrug. Antiviral Res. 2002 May;54(2):113-20. doi:10.1016/s0166-3542(01)00217-0. View Source
